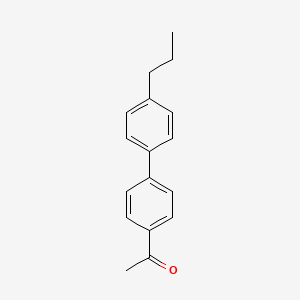

4-Acetyl-4'-propylbiphenyl

Description

Contextualization within Functionalized Biphenyl (B1667301) Chemical Space

Biphenyl and its derivatives represent a significant class of compounds in organic chemistry. rsc.org Their rigid, aromatic scaffold serves as a versatile platform for the introduction of various functional groups, leading to a vast chemical space with diverse applications. rsc.orgmdpi.com These applications span from liquid crystals and heat transfer agents to pharmaceuticals and organic electronics. ontosight.aiwikipedia.org

Significance of Acetyl and Propyl Moieties in Biphenyl Scaffolds for Structure-Function Relationships

The acetyl and propyl groups attached to the biphenyl core of 4-Acetyl-4'-propylbiphenyl are crucial in defining its structure-function relationships. The propyl group, being an alkyl chain, contributes to the molecule's hydrophobicity and can influence its alignment and packing in condensed phases, a key factor in the formation of liquid crystalline phases. nasa.gov

Overview of Scholarly Investigations Pertaining to Biphenyl Derivatives and Their Applications

Scholarly research into biphenyl derivatives is extensive and covers a wide range of applications. A significant area of investigation is their use in liquid crystal displays (LCDs). ontosight.ai The anisotropic nature of many biphenyl molecules, meaning their properties are directionally dependent, allows them to align in response to an electric field, a fundamental principle behind LCD technology. ontosight.ai The specific substituents on the biphenyl rings, such as alkyl and cyano groups, are critical for tuning the liquid crystalline properties. nasa.gov

In the field of medicinal chemistry, the biphenyl scaffold is a recognized privileged structure, appearing in numerous biologically active compounds and marketed drugs. rsc.org For instance, derivatives of biphenyl have been explored for their potential as agonists for orphan G protein-coupled receptors like GPR88. acs.org

Furthermore, functionalized biphenyls are investigated for their role in organic electronics and materials science. mdpi.commdpi.com They can serve as building blocks for photoredox photoinitiating systems used in 3D printing and as components of anisotropic nanomaterials. mdpi.comresearchgate.net The ability to tailor the electronic properties of the biphenyl system through functionalization makes them attractive for these advanced applications. acs.org

Interactive Data Table: Properties of Biphenyl Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application Area(s) |

| 4-Acetylbiphenyl | C₁₄H₁₂O | 196.24 | Intermediate in synthesis |

| This compound | C₁₇H₁₈O | 238.33 | Research in liquid crystals and medicinal chemistry |

| 4-Cyano-4'-propylbiphenyl | C₁₆H₁₅N | 221.30 | Liquid crystals |

| 4,4'-Dihydroxybiphenyl | C₁₂H₁₀O₂ | 186.21 | Monomer for heat-resistant polymers |

Detailed Research Findings

Research has demonstrated the synthesis of 4-n-alkyl-4'-acetylbiphenyls, including the propyl derivative. rri.res.in A common synthetic route involves the Friedel-Crafts acylation of 4-n-propylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. rri.res.in

In a study focused on the pharmacological characterization of small molecular agonists for the GPR88 receptor, the 4-acetyl analogue of a biphenyl derivative showed notable potency. acs.org While not the primary focus, this highlights the potential for acetyl-functionalized biphenyls in drug discovery.

The investigation into liquid crystal monomers (LCMs) has identified a vast number of biphenyl-containing structures. usask.caresearchgate.net While this compound itself may not be a commercial liquid crystal, its structural motifs are representative of those found in many LCMs. usask.ca The combination of a flexible alkyl chain (propyl group) and a polar group (acetyl group) on a rigid core is a common design principle for creating molecules with mesogenic (liquid crystalline) properties. nasa.gov

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(4-propylphenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-3-4-14-5-7-16(8-6-14)17-11-9-15(10-12-17)13(2)18/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOXYMSDLCVONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394562 | |

| Record name | 1-(4'-Propyl[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60137-92-0 | |

| Record name | 1-(4′-Propyl[1,1′-biphenyl]-4-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60137-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4'-Propyl[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Acetyl 4 Propylbiphenyl and Analogous Functionalized Biphenyls

Carbon-Carbon Bond Formation Strategies for the Biphenyl (B1667301) Core

The creation of the central carbon-carbon single bond that connects the two phenyl rings is the cornerstone of biphenyl synthesis. Over the years, numerous strategies have been developed to forge this bond, each with its own set of advantages and limitations.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for their efficiency and functional group tolerance in forming C-C bonds. acs.org

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biphenyls. wikipedia.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron species (such as a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org For the synthesis of 4-acetyl-4'-propylbiphenyl, this could involve the coupling of 4-acetylphenylboronic acid with 4-propylbromobenzene, or vice versa. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. vulcanchem.comnih.gov The versatility of the Suzuki-Miyaura coupling allows for the use of a wide range of functionalized starting materials, making it a highly convergent and efficient route to substituted biphenyls. libretexts.orgarabjchem.org

A specific example involves the reaction of 4-acetylphenyl bromide with phenylboronic acid, catalyzed by a palladium complex, to yield 4-acetylbiphenyl. researchgate.net This intermediate can then be further functionalized. The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. researchgate.netmdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl Synthesis

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Yield (%) | Reference |

| 4-Acetylphenyl Bromide | Phenylboronic Acid | Pd(OAc)₂/Ligand | K₂CO₃ | Good to Excellent | researchgate.net |

| 4-Bromobenzaldehyde | 3,4,5-Trimethoxyphenylboronic Acid | Not Specified | Not Specified | Not Specified | arabjchem.org |

| Aryl Iodides/Bromides | Aryltributylstannanes | PdCl₂(NH₃)₂/Ligand | NaHCO₃ | 90-98 | mdpi.com |

While the Suzuki-Miyaura coupling is prevalent, other organometallic reactions also provide effective pathways to biphenyl scaffolds.

Grignard Reagents: The coupling of Grignard reagents (organomagnesium halides) with aryl halides can be used to form biphenyls. researchgate.net For instance, phenylmagnesium bromide can react with bromobenzene, although this can sometimes lead to the formation of biphenyl as a side product in other Grignard reactions. libretexts.orgmnstate.edu The reaction mechanism can involve a radical-nucleophilic aromatic substitution (SRN1) pathway. quora.com A convenient synthesis of biphenyl-2-carboxylic acids utilizes the reaction of 2-methoxybenzoates with aryl Grignard reagents. oup.com

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide, catalyzed by palladium. rsc.orgcore.ac.uk This method is known for its tolerance of a wide variety of functional groups. mdpi.comikm.org.my The synthesis of biphenyls can be achieved by reacting an aryl halide with an arylstannane in the presence of a palladium catalyst. rsc.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, also typically catalyzed by palladium or nickel. acs.orgwikipedia.org This reaction is noted for its high reactivity and selectivity under mild conditions. acs.org It has been successfully used for the formation of biphenyls, sometimes proving superior to the Suzuki method in terms of reaction time and yield. acs.org The Negishi coupling is versatile, allowing for the coupling of sp², sp³, and sp carbon atoms. wikipedia.org

Table 2: Comparison of Alternative Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction Name | Organometallic Reagent | Catalyst | Key Features |

| Grignard Coupling | Organomagnesium (R-MgX) | Often uncatalyzed or Ni/Fe catalyzed | Prone to side reactions, strong base. researchgate.netlibretexts.org |

| Stille Coupling | Organotin (R-SnR'₃) | Palladium | Tolerates many functional groups, but tin reagents are toxic. rsc.orgikm.org.my |

| Negishi Coupling | Organozinc (R-ZnX) | Palladium or Nickel | High reactivity and selectivity, mild conditions. acs.orgwikipedia.org |

Direct C-H Arylation Methods for Biphenyl Synthesis

Direct C-H arylation has emerged as a powerful and atom-economical strategy for biphenyl synthesis, as it avoids the pre-functionalization of one of the aromatic rings. acs.org This approach involves the direct coupling of an aromatic C-H bond with an aryl halide or equivalent. acs.orgnih.gov Palladium is a common catalyst for these reactions. researchgate.net For example, the direct arylation of benzene (B151609) can be achieved using a palladium catalyst, sometimes in the presence of a ligand and an acid to facilitate the concerted metallation-deprotonation (CMD) process. acs.org Rhodium(III)-catalyzed C-H Hiyama cross-coupling has also been reported for the synthesis of biphenyl-2-carbonitriles in water. nih.gov

Classical Electrophilic Aromatic Substitution for Biphenyl Scaffolds (e.g., Friedel-Crafts Alkylation and Acylation)

The Friedel-Crafts reaction is a classic method for introducing alkyl or acyl groups onto an aromatic ring. nih.gov For the synthesis of this compound, a two-step Friedel-Crafts approach can be envisioned. First, biphenyl can be acylated with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 4-propionylbiphenyl. This ketone can then be reduced to 4-propylbiphenyl (B80277) via a Wolff-Kishner or Clemmensen reduction. Finally, a second Friedel-Crafts acylation with acetyl chloride would introduce the acetyl group at the 4'-position. rri.res.in This method is also applicable for the synthesis of other functionalized biphenyls, such as 4,4'-di-tert-butylbiphenyl (B167987) from biphenyl and tert-butyl chloride. berkeley.edu However, Friedel-Crafts reactions can sometimes suffer from issues like polysubstitution and rearrangement of the alkyl group. berkeley.edu

Selective Functionalization and Derivatization of Biphenyl Systems

Once the biphenyl core is assembled, selective functionalization is often necessary to introduce or modify substituents at specific positions. This is particularly important for tuning the properties of the molecule for specific applications.

The directing effects of existing substituents on the biphenyl rings play a crucial role in determining the position of subsequent functionalization. For instance, in a 4-substituted biphenyl, the existing group will direct incoming electrophiles to specific positions on both rings.

Recent advances have focused on the development of methods for the remote C-H functionalization of biphenyl derivatives. nih.gov These methods often employ directing groups to achieve high regioselectivity. For example, a nitrile-directing group can be used to promote meta-selective C-H olefination, acetoxylation, and iodination of biphenyl derivatives using a palladium catalyst. nih.govresearchgate.net Similarly, aliphatic nitrile templates have been used for the distal C-H functionalization of biphenyl scaffolds, achieving good to exclusive meta-selectivity for olefination and acetoxylation reactions. acs.org These advanced techniques allow for the precise modification of the biphenyl scaffold, enabling the synthesis of complex and highly functionalized molecules. rsc.org

Introduction of Acetyl Functionality (e.g., Regioselective Acylation)

The introduction of an acetyl group onto a biphenyl scaffold, particularly at the 4-position, is most commonly achieved through the Friedel-Crafts acylation reaction. rsc.orgmasterorganicchemistry.com This electrophilic aromatic substitution allows for the direct installation of a ketone from an acyl halide or anhydride (B1165640) using a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). rsc.orgmasterorganicchemistry.com

For the synthesis of this compound, the substrate is 4-propylbiphenyl. The reaction proceeds by activating acetyl chloride with the Lewis acid to form a highly electrophilic acylium ion ([CH₃CO]⁺). rsc.orgmasterorganicchemistry.com This ion is then attacked by the electron-rich biphenyl ring. The propyl group at the 4'-position is an ortho-, para-director and activating, which directs the incoming acetyl group primarily to the para-position of the other ring (the 4-position) due to steric hindrance at the ortho positions. This results in a high degree of regioselectivity.

A documented synthesis involves reacting 4-n-propylbiphenyl with acetyl chloride and anhydrous aluminum chloride in a solvent like dry carbon disulfide, yielding this compound. rri.res.in A key advantage of Friedel-Crafts acylation is that, unlike the related alkylation, the acylium ion does not undergo rearrangement, ensuring the formation of the desired ketone structure. masterorganicchemistry.com

Table 1: Regioselective Friedel-Crafts Acylation for this compound

| Reactants | Catalyst | Solvent | Product | Yield | Reference |

|---|

Introduction of Propyl Functionality (e.g., Alkylation, Reduction Strategies)

The introduction of a propyl group onto the biphenyl core can be accomplished through several strategies, primarily involving direct alkylation or a two-step acylation-reduction sequence.

Friedel-Crafts Alkylation: Direct Friedel-Crafts alkylation with a propyl halide (e.g., 1-propyl chloride) and a Lewis acid is often avoided. This is because the intermediate primary carbocation is prone to rearrangement via a hydride shift to form a more stable secondary carbocation, leading to the undesired isopropyl-substituted product instead of the n-propyl group. masterorganicchemistry.com

Acylation-Reduction Strategies: To circumvent the issue of carbocation rearrangement, a more reliable two-step method is employed. This involves first performing a Friedel-Crafts acylation with propanoyl chloride to form 4-propionylbiphenyl. masterorganicchemistry.comgoogle.com The resulting ketone is then reduced to the corresponding alkyl group. masterorganicchemistry.com

Common reduction methods include:

Wolff-Kishner Reduction: This involves heating the ketone with hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as diethylene glycol. rri.res.in

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.

Catalytic Hydrogenation: A multi-step variant involves reducing the ketone to an alcohol with a reducing agent like sodium borohydride (B1222165) (NaBH₄), followed by dehydration (elimination) to an alkene, and subsequent catalytic hydrogenation (e.g., with H₂ over a Palladium catalyst) to yield the alkane. google.com A patented process utilizes this sequence, starting from biphenyl to produce 4-propylbiphenyl, which can then be acylated as described previously. google.com This route offers mild reaction conditions and avoids the use of carcinogenic reagents like iodopropane. google.com

Table 2: Comparison of Synthetic Routes for 4-Propylbiphenyl

| Method | Key Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | 1-Propyl chloride, AlCl₃ | Single step | Prone to carbocation rearrangement, leading to isopropyl product | masterorganicchemistry.com |

| Acylation & Wolff-Kishner Reduction | 1. Propanoyl chloride, AlCl₃2. Hydrazine hydrate, KOH | Avoids rearrangement, good yields | Harsh basic conditions, high temperatures | rri.res.in |

Development of Asymmetric Synthetic Routes to Chiral Biphenyl Derivatives

While this compound is not chiral, the biphenyl scaffold is a core component of many important chiral molecules, particularly atropisomeric ligands used in asymmetric catalysis. pnas.orgnih.gov Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In biphenyls, this occurs when bulky substituents are present at the four ortho positions (2, 2', 6, and 6'), creating a high rotational barrier.

The development of asymmetric routes to enantiomerically pure biphenyls is a significant area of research, aiming to avoid classical resolution, which is often tedious and has a maximum theoretical yield of only 50%. pnas.org

Key strategies for asymmetric synthesis of chiral biphenyls include:

Asymmetric Cross-Coupling Reactions: Suzuki-Miyaura coupling and Ullmann reactions can be rendered asymmetric by using chiral ligands or catalysts. pnas.orgchemrxiv.org These methods aim to control the formation of the biaryl axis during the C-C bond-forming step.

Chirality Transfer: This approach uses a preexisting chiral element, either in the substrate or a reagent, to direct the stereochemical outcome of the reaction. For example, an oxazoline-mediated asymmetric Ullmann coupling has been used to produce diastereomerically pure intermediates that can be converted to enantiomerically pure biphenols. pnas.org

Desymmetrization: A prochiral, symmetrical biphenyl can be selectively modified to create a chiral product. This can be achieved using chiral reagents or catalysts that differentiate between two enantiotopic reactive sites. acs.org

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a biphenyl precursor, directing a subsequent cyclization or coupling reaction before being cleaved to yield the enantiomerically enriched biphenyl. acs.org

These advanced synthetic methods have enabled the creation of a diverse library of axially chiral biphenyl ligands, which are highly effective in promoting enantioselectivity in reactions such as asymmetric hydrogenations and cycloadditions. pnas.orgnih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Propylbiphenyl |

| Acetyl chloride |

| Aluminum chloride |

| Ferric chloride |

| Propanoyl chloride |

| 4-Propionylbiphenyl |

| Hydrazine hydrate |

| Potassium hydroxide |

| Diethylene glycol |

| Sodium borohydride |

| 1-Propyl chloride |

| Iodopropane |

| Benzyl |

| tert-Butyldiphenylsilyl (TBDPS) |

| Tetrahydropyranyl (THP) |

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of 4 Acetyl 4 Propylbiphenyl Analogs

Reactivity Profiling of the Acetyl Moiety

The acetyl group, with its electrophilic carbonyl carbon and acidic α-protons, is a versatile handle for a wide array of chemical transformations.

The carbonyl group of the acetyl moiety can undergo reduction to yield either an alcohol or a fully saturated alkyl group, depending on the reaction conditions.

One of the most common reductions is the conversion of the ketone to a secondary alcohol, 4-(1-hydroxyethyl)-4'-propylbiphenyl. This can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this transformation.

Alternatively, the complete reduction of the carbonyl group to a methylene (B1212753) group, affording 4-ethyl-4'-propylbiphenyl, can be accomplished through several methods. The Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base like potassium hydroxide (B78521) at high temperatures, is a classic approach. Another powerful method is the Clemmensen reduction, which employs amalgamated zinc and hydrochloric acid.

A study on the electrochemical reduction of 4-acetylbiphenyl, a close analog, demonstrated its conversion to 4-ethylbiphenyl (B1582967) in acidic media containing ethanol (B145695) and supporting electrolytes like tetrabutylammonium (B224687) tetrafluoroborate. This suggests that similar electrochemical methods could be applicable to 4-acetyl-4'-propylbiphenyl.

| Transformation | Product | Reagents and Conditions |

| Carbonyl to Hydroxyl | 4-(1-Hydroxyethyl)-4'-propylbiphenyl | Sodium borohydride (NaBH₄) in methanol (B129727) or ethanol |

| Carbonyl to Methylene | 4-Ethyl-4'-propylbiphenyl | Hydrazine (B178648) (N₂H₄), potassium hydroxide (KOH), heat (Wolff-Kishner) |

| Carbonyl to Methylene | 4-Ethyl-4'-propylbiphenyl | Amalgamated zinc (Zn(Hg)), hydrochloric acid (HCl) (Clemmensen) |

| Carbonyl to Methylene | 4-Ethylbiphenyl (from 4-acetylbiphenyl) | Electrochemical reduction in acidic ethanol |

The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can participate in various condensation reactions.

For example, in the presence of a base such as sodium hydroxide, this compound can undergo a self-condensation reaction (an aldol (B89426) condensation) to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone. It can also react with other carbonyl compounds in mixed aldol condensations.

Furthermore, the acetyl group can be a precursor for the synthesis of heterocyclic compounds. For instance, reaction with a 1,2-dicarbonyl compound and ammonia, in what is known as the Radziszewski imidazole (B134444) synthesis, can yield a substituted imidazole.

The acetyl group can also be converted into other functional groups. For example, the haloform reaction, involving treatment with a halogen in the presence of a base, can convert the acetyl group into a carboxylic acid (4'-propylbiphenyl-4-carboxylic acid) and a haloform (e.g., chloroform, bromoform, or iodoform).

Reactivity of the Propyl Aliphatic Chain

The propyl group, while generally less reactive than the acetyl group, can undergo selective transformations, primarily at the benzylic position.

The benzylic methylene group of the propyl chain is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the propyl group to a carboxylic acid, yielding 4-acetylbiphenyl-4'-carboxylic acid. However, achieving selective oxidation to an alcohol or ketone at the benzylic position can be more challenging and may require milder, more specific reagents.

For instance, oxidation with reagents like N-bromosuccinimide (NBS) followed by hydrolysis can introduce a hydroxyl group at the benzylic position.

The benzylic position of the propyl group is also a prime site for free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide, a bromine atom can be selectively introduced at the benzylic carbon. This benzylic bromide is a versatile intermediate that can be converted into other functional groups through nucleophilic substitution reactions. For example, it can be reacted with nucleophiles like cyanide to form a nitrile, or with alkoxides to form ethers.

Investigations into Electronic and Steric Effects on Biphenyl (B1667301) Reactivity

The reactivity of the biphenyl core itself is influenced by the electronic and steric properties of the acetyl and propyl substituents. The biphenyl system allows for electronic communication between the two rings, although the degree of this communication is dependent on the torsional angle between the rings.

The acetyl group is an electron-withdrawing group, deactivating the ring to which it is attached towards electrophilic aromatic substitution. It directs incoming electrophiles to the meta position. Conversely, the propyl group is a weak electron-donating group, activating its ring and directing electrophiles to the ortho and para positions.

Therefore, in an electrophilic substitution reaction, such as nitration or halogenation, the incoming electrophile would preferentially attack the ring bearing the propyl group at the positions ortho to the propyl group.

Analysis of Substituent Effects on Reaction Kinetics and Thermodynamics

The reactivity of biphenyl systems, including analogs of this compound, is significantly influenced by the nature and position of substituents on the aromatic rings. Kinetic studies on the solvolysis of 3'- and 4'-substituted 1-(4-biphenylyl)ethyl chlorides in 80% (v/v) aqueous acetone (B3395972) have provided valuable insights into these effects. The impact of substituents on the reaction rates can be effectively correlated using the Linear Aromatic Substituent Reactivity (LArSR) relationship, expressed as: log k/k₀ = ρ(σ⁰ + r⁺Δσ̄R⁺). oup.comoup.com This equation separates the substituent effect into inductive (σ⁰) and resonance (Δσ̄R⁺) components, with the ρ value indicating the sensitivity of the reaction to these effects and the r⁺ value reflecting the demand for resonance stabilization of the transition state. oup.com

In the solvolysis of 1-(4-biphenylyl)ethyl chlorides, a ρ value of -1.56 was determined. oup.comoup.com This negative value is indicative of a reaction mechanism that involves the development of a positive charge at the benzylic carbon in the transition state, which is stabilized by electron-donating groups and destabilized by electron-withdrawing groups. The effects of 3'-substituents and electron-withdrawing (+R) 4'-substituents in the 4-biphenylyl system are comparable to those of meta and para substituents in a simple phenyl system, respectively. oup.com

However, for strongly electron-donating (-R) 4'-substituents, a simple Hammett plot shows downward deviations, indicating a greater stabilizing effect than predicted by σ constants alone. oup.com This highlights the importance of direct resonance interaction between the substituent and the developing positive charge at the reaction center. The application of the LArSR equation with an r⁺ value of 0.84 provides an excellent correlation for the full range of substituents. oup.comoup.com

The following table presents the rate constants for the solvolysis of various substituted 1-(4-biphenylyl)ethyl chlorides, illustrating the impact of different substituents on the reaction kinetics.

Table 1: Rate Constants for Solvolysis of 3'- and 4'-Substituted 1-(4-Biphenylyl)ethyl Chlorides in 80% Aqueous Acetone

| Substituent | Temperature (°C) | k (s⁻¹) |

|---|---|---|

| 4'-OCH₃ | 25 | 1.15 x 10⁻³ |

| 4'-CH₃ | 45 | 1.13 x 10⁻⁴ |

| 4'-C₆H₅ | 45 | 7.93 x 10⁻⁵ |

| H | 45 | 5.23 x 10⁻⁵ |

| 4'-Cl | 45 | 3.53 x 10⁻⁵ |

| 3'-Cl | 45 | 2.11 x 10⁻⁵ |

| 3'-Br | 45 | 2.05 x 10⁻⁵ |

| 3'-CF₃ | 45 | 1.34 x 10⁻⁵ |

| 4'-NO₂ | 45 | 6.51 x 10⁻⁶ |

Understanding Transmission of Electronic Effects Across the Biphenyl Bond

A key aspect of the chemical reactivity of biphenyl analogs is the transmission of electronic effects from a substituent in one ring to the reaction center attached to the other ring. Studies comparing the solvolysis of substituted 1-(4-biphenylyl)ethyl chlorides to the analogous 1-phenylethyl chlorides reveal a reduced effectiveness of electronic transmission across the biphenyl system. oup.comoup.com

For the solvolysis of 1-phenylethyl chlorides under identical conditions, the ρ value is -4.95 and the r⁺ value is 1.15. oup.comoup.com Both the ρ and r⁺ values are significantly smaller for the biphenyl system (ρ = -1.56, r⁺ = 0.84). oup.comoup.com The smaller ρ value suggests that the reaction center in the biphenyl system is less sensitive to the electronic effects of substituents compared to the phenyl system. The reduced r⁺ value is particularly informative; it indicates that the demand for resonance stabilization from para-substituents is lower. This difference is attributed to the twisting of the two phenyl rings around the central C-C pivot bond in the biphenyl molecule. oup.comoup.com This non-coplanarity hinders the effective overlap of π-orbitals between the two rings, thereby dampening the transmission of resonance effects. royalholloway.ac.uk

It is estimated that only about 45% of the electronic effect is transmitted from the 4'-position to the 4-position in biphenyl during ionization reactions. royalholloway.ac.uk This attenuation is a consistent feature observed across various reactions, including solvolysis, protodesilylation, alkaline hydrolysis, and piperidinodebromination, indicating a consistently reduced efficiency of π-electronic transmission in the biphenylyl system relative to the phenyl system. oup.comoup.com The insertion of a p-phenylene group between the substituent and the reaction center leads to a predictable reduction in the magnitude of the substituent effect. royalholloway.ac.uk

Elucidation of Reaction Mechanisms

Understanding the pathways through which this compound and its analogs undergo transformation is crucial for controlling reaction outcomes and designing new synthetic routes. The mechanisms are diverse, ranging from ionic processes in solution to complex catalytic cycles involving organometallic intermediates.

Solvolytic Reactions in Biphenyl-Containing Systems

The solvolysis of derivatives like 1-(4-biphenylyl)ethyl chlorides in polar protic solvents such as 80% aqueous acetone proceeds through a unimolecular (S_N1) mechanism. oup.comoup.comroyalholloway.ac.uk This mechanism involves a slow, rate-determining heterolysis of the carbon-chlorine bond to form a carbocation intermediate. royalholloway.ac.uk The stability of this incipient benzylic carbocation is paramount to the reaction rate.

The key features of this mechanism are:

Ionization: The reaction is initiated by the cleavage of the C-Cl bond, leading to the formation of a planar, sp²-hybridized carbocation and a chloride ion. royalholloway.ac.uk

Carbocation Stabilization: The positive charge on the benzylic carbon is stabilized by resonance delocalization into the adjacent biphenyl ring system. Substituents on the biphenyl rings play a critical role in stabilizing or destabilizing this intermediate. Electron-donating groups enhance stability and accelerate the reaction, while electron-withdrawing groups have the opposite effect. oup.comcdnsciencepub.com

Solvent Attack: The carbocation intermediate is then rapidly attacked by a nucleophilic solvent molecule (e.g., water or acetone) from either face of the planar carbocation, leading to the final product(s). royalholloway.ac.uk

Evidence for the S_N1 mechanism includes the strong correlation of reaction rates with the ionizing power of the solvent and the significant rate acceleration by electron-donating substituents, as captured by the negative ρ value in the LArSR analysis. oup.comroyalholloway.ac.ukcdnsciencepub.com The formation of a carbocation intermediate is a common feature in the solvolysis of benzylic halides and related systems. royalholloway.ac.ukcdnsciencepub.com

Catalytic Pathways and Identification of Reactive Intermediates

The synthesis and transformation of this compound analogs often employ catalytic methods, each with its own distinct mechanistic pathway and set of reactive intermediates.

Friedel-Crafts Acylation: The introduction of an acetyl group onto a biphenyl scaffold can be achieved via Friedel-Crafts acylation. This reaction typically uses a Lewis acid catalyst, such as AlCl₃ or FeCl₃. The proposed mechanism involves the activation of the acylating agent (e.g., acetyl chloride) by the Lewis acid to form a highly electrophilic acylium ion ([CH₃CO]⁺). nih.gov This acylium ion then attacks the electron-rich biphenyl ring in an electrophilic aromatic substitution reaction to form the acetylated biphenyl product. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura coupling is a powerful method for constructing the biphenyl core itself. For instance, the synthesis of this compound analogs can involve the coupling of an aryl boronic acid (like 4-propylphenylboronic acid) with an aryl halide (such as a bromo-acetophenone derivative). acs.orggoogle.com The catalytic cycle is generally understood to involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). unipr.it

Transmetalation: The aryl group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide and forming a new Pd(II) species (Ar-Pd-Ar'). unipr.it

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biphenyl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. unipr.it

Organocatalysis: In some transformations, organocatalysts can be used to activate substrates. For example, secondary amines can catalyze reactions by forming nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds. unm.edu In the context of biphenyl analogs, such catalytic pathways could be involved in functional group transformations on the side chains. The mechanism involves the reversible formation of these key intermediates, which then participate in the desired bond-forming steps. unm.edu

Reactive Intermediates in Catalysis: Across these catalytic systems, the identification of reactive intermediates is key to understanding and optimizing the reactions. In palladium catalysis, Pd(0) and Pd(II) species are central to the catalytic cycle. unipr.it In gold-catalyzed cycloisomerization reactions, stabilized benzylic carbocation intermediates have been proposed. core.ac.uk The nature of the ligands coordinated to the metal center plays a crucial role in controlling the reactivity and selectivity of the catalyst by influencing the stability and reactivity of these intermediates. unipr.itcore.ac.uk

Advanced Spectroscopic and Structural Characterization of 4 Acetyl 4 Propylbiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-Acetyl-4'-propylbiphenyl in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are employed for unambiguous assignment of all proton and carbon signals. uj.ac.zaumich.edu

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the signals can be assigned to the distinct protons of the acetyl group, the propyl group, and the two aromatic rings. The para-substitution pattern on the biphenyl (B1667301) core results in a characteristic set of signals in the aromatic region, typically appearing as doublets. chemicalbook.comchemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule, including the carbonyl carbon of the acetyl group and the carbons of the biphenyl framework and propyl side chain. uj.ac.za

Advanced 2D NMR techniques are used to confirm these assignments. For instance, Correlation Spectroscopy (COSY) establishes proton-proton coupling relationships, such as those between the adjacent methylene (B1212753) and methyl groups of the propyl chain. umich.edu Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon atom, confirming the C-H framework of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-a (CH₃-Propyl) | ~0.95 | Triplet | ~7.3 |

| H-b (CH₂-Propyl) | ~1.65 | Sextet | ~7.5 |

| H-c (CH₂-Aryl) | ~2.65 | Triplet | ~7.6 |

| H-d (CH₃-Acetyl) | ~2.63 | Singlet | N/A |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-a (CH₃-Propyl) | ~13.9 |

| C-b (CH₂-Propyl) | ~24.5 |

| C-c (CH₂-Aryl) | ~37.8 |

| C-d (CH₃-Acetyl) | ~26.7 |

| Aromatic Carbons | ~127.1 - 145.5 |

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. google.comunm.edu It provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its exact molecular formula (C₁₇H₁₈O).

Electron Ionization (EI) is a common technique used in conjunction with mass spectrometry. The high energy of this method leads to characteristic fragmentation of the molecule, which provides further structural evidence. uni-saarland.de The fragmentation pattern of this compound is predictable. The molecular ion peak (M⁺˙) will be present, and key fragment ions arise from the cleavage of the acetyl and propyl groups. usask.ca

Common fragmentation pathways include:

Alpha-cleavage at the carbonyl group, resulting in the loss of a methyl radical (•CH₃) to form a stable acylium ion ([M-15]⁺).

Formation of the acylium ion [CH₃CO]⁺ itself, which is often the base peak in the spectrum. libretexts.org

Loss of an ethyl radical (•CH₂CH₃) from the propyl side chain, leading to a benzylic carbocation ([M-29]⁺).

Table 3: Predicted HRMS Fragmentation Data for this compound

| m/z (Mass/Charge Ratio) | Ion Formula | Identity |

|---|---|---|

| 238.1358 | [C₁₇H₁₈O]⁺˙ | Molecular Ion (M⁺˙) |

| 223.1123 | [C₁₆H₁₅O]⁺ | [M - CH₃]⁺ |

| 209.1330 | [C₁₅H₁₇]⁺ | [M - COCH₃]⁺ |

| 181.0966 | [C₁₄H₁₃]⁺ | [M - CH₃CO - C₂H₄]⁺ |

Chromatographic Separations for Purity Analysis and Isomer Resolution

Chromatographic techniques are indispensable for verifying the purity of synthesized this compound and for separating it from any structural isomers that may have formed during synthesis. uj.ac.za

High-Performance Liquid Chromatography (HPLC) is frequently used to assess the purity of the final product. acs.orgresearchgate.net A common method involves a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram, and it is often reported to be greater than 95%. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for resolving and identifying volatile isomers. usask.ca For instance, Friedel-Crafts acylation, a common synthetic route, could potentially yield small amounts of ortho- or meta-acetyl isomers in addition to the desired para-substituted product. GC can effectively separate these isomers based on their different boiling points and interactions with the column's stationary phase. The coupled mass spectrometer then provides a mass spectrum for each separated component, allowing for their unambiguous identification. nih.gov Comprehensive two-dimensional gas chromatography (GCxGC) can offer even greater resolving power for complex isomeric mixtures. nih.gov

Table 4: Chromatographic Methods for the Analysis of this compound

| Technique | Primary Application | Typical System Configuration |

|---|---|---|

| HPLC | Purity Assessment | Reverse-phase C18 column; Mobile phase: Acetonitrile/Water; UV Detector |

| GC-MS | Isomer Resolution and Identification | Capillary column (e.g., TG-SQC); Helium carrier gas; Mass Spectrometer Detector |

Theoretical and Computational Investigations of 4 Acetyl 4 Propylbiphenyl and Biphenyl Derivatives

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and preferred molecular conformations of biphenyl (B1667301) systems. These calculations can predict key geometric parameters and energetic properties.

For the parent molecule, biphenyl, extensive theoretical studies have been conducted to determine its equilibrium geometry. The dihedral angle between the two phenyl rings is a critical parameter defining its conformation. In the gas phase, this angle is approximately 44.4°. utah.edu However, this can change depending on the phase, with solid-state measurements showing a planar structure at higher temperatures, which is likely a statistical average of two twisted conformations. utah.edu At lower temperatures (around 22 K), the rings are twisted by about 10°. utah.edu

Computational methods like the Complete Active Space Self-Consistent Field (CASSCF) and second-order perturbation theory (CASPT2) have been used to refine these values. For instance, CASSCF calculations predict a rotational angle of 44.3° for the minimum energy conformer of biphenyl, which is in excellent agreement with gas-phase electron diffraction data. researchgate.net The barriers to internal rotation around the planar and perpendicular conformations have been accurately estimated using a combination of coupled cluster and density functional theory to be 8.0 and 8.3 kJ/mol, respectively. researchgate.net

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be determined. These values are crucial for understanding the molecule's reactivity and electronic transitions. epstem.net Furthermore, molecular electrostatic potential (MEP) maps, which are related to the electron density, help in identifying sites for electrophilic and nucleophilic reactions. epstem.net

| Compound | Method | Calculated Property | Value | Reference |

|---|---|---|---|---|

| Biphenyl | CASSCF | Minimum Energy Conformer (Dihedral Angle) | 44.3° | researchgate.net |

| Biphenyl | Coupled Cluster/DFT | Rotational Barrier (Planar) | 8.0 kJ/mol | researchgate.net |

| Biphenyl | Coupled Cluster/DFT | Rotational Barrier (Perpendicular) | 8.3 kJ/mol | researchgate.net |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating reaction mechanisms and identifying the transition states of chemical reactions involving biphenyl derivatives. This approach provides a molecular-level understanding of how reactions proceed, which is often difficult to obtain through experimental methods alone.

For instance, in palladium-catalyzed cross-coupling reactions, which are frequently used to synthesize biphenyl compounds, computational studies can elucidate the role of ligands in determining reaction selectivity and efficiency. core.ac.ukuj.ac.za DFT calculations have been employed to analyze the origins of ligand-induced chemoselectivity in gold-catalyzed cycloisomerization reactions and enantiospecificity in Suzuki reactions. core.ac.uk By modeling the transition states, researchers can understand how the steric and electronic properties of phosphine (B1218219) ligands influence the reaction pathways. core.ac.uk

These computational investigations can also be used to predict novel catalysts. By correlating calculated ligand properties with experimental outcomes, it is possible to design new ligands with improved performance for specific reactions. core.ac.uk For example, in a Buchwald-Hartwig coupling reaction, ligand parameterization guided by univariate correlations and DFT calculations successfully predicted a highly selective diaminophosphine ligand. core.ac.uk

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. These models are particularly useful in drug discovery and materials science.

In the context of biphenyl derivatives, QSAR studies have been conducted to understand how different substituents on the biphenyl scaffold affect their biological activities. For example, a QSAR analysis of a series of pyrrolidine (B122466) analogs acting as dipeptidyl peptidase IV (DPP-IV) inhibitors helped to identify the key molecular descriptors, such as shape flexibility and dipole moment, that determine their inhibitory activity. nih.gov Similarly, for a series of fatty acid amide hydrolase (FAAH) inhibitors based on a substituted biphenyl-3-yl ester scaffold, QSAR analysis revealed that potency is negatively correlated with lipophilicity and that smaller substituents may engage in polar interactions with the enzyme's binding pocket. escholarship.org

Hologram QSAR (HQSAR) is a specific type of QSAR that uses molecular holograms to encode the structural information of molecules. HQSAR models have been successfully developed for inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. nih.gov These models not only predict the inhibitory potencies of new compounds but also provide contribution maps that show which structural fragments are important for activity. nih.gov

| Model Type | Target | Key Descriptors | Reference |

|---|---|---|---|

| QSAR | Dipeptidyl Peptidase IV (DPP-IV) | Shape flexibility index, Ipso atom E-state index, Dipole moment | nih.gov |

| QSAR | Fatty Acid Amide Hydrolase (FAAH) | Lipophilicity, Steric and Electronic properties | escholarship.org |

| HQSAR | Acetylcholinesterase/Butyrylcholinesterase | Aromatic moieties, Long side chains | nih.gov |

Conformational Analysis and Inter-Ring Torsion Dynamics in Biphenyl Systems

The conformational flexibility of biphenyl systems, primarily due to the rotation around the inter-ring single bond, is a key determinant of their physical and chemical properties. Computational methods are essential for studying the dynamics of this torsional motion.

The structure of biphenyl varies significantly with its physical state. In the gas phase, it has a twisted conformation with a dihedral angle of about 44.4°. utah.edu In solution, estimates of this angle range from 19° to 32°. utah.edu In the solid state, crystal packing forces can lead to a more planar structure. utah.edu Supersonic jet laser spectroscopy studies have determined the torsional motion frequency in the ground and first excited singlet states of biphenyl to be approximately 50 cm⁻¹ and 65 cm⁻¹, respectively. colostate.edu

Quantum dynamics simulations can provide a fully quantum mechanical description of the internal rotation of the biphenyl moiety. aip.org By solving the time-dependent Schrödinger equation, the time evolution of a nuclear wavepacket can be followed on a potential energy surface calculated using ab initio methods. aip.org These simulations allow for the calculation of time-averaged dihedral angles and can be used to study the influence of the conformational dynamics on properties like the conductance of single-molecule junctions based on biphenyl. aip.org The features of the potential energy curves that govern these dynamics are determined by the nature and position of substituents on the phenyl rings. aip.org

The inter-ring bond length in biphenyl systems is also correlated with the torsion angle. dtic.mil Generally, the bond length increases as the molecule approaches planar or perpendicular conformations due to increased steric interactions. dtic.mil

Biological and Pharmacological Activity of 4 Acetyl 4 Propylbiphenyl Analogs

Structure-Activity Relationship (SAR) Studies for Specific Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. For analogs of 4-Acetyl-4'-propylbiphenyl, SAR investigations have primarily centered on their effects on the GPR88 receptor, while the activity of the broader biphenyl (B1667301) class has been explored at efflux pumps.

The orphan G protein-coupled receptor, GPR88, highly expressed in the striatum, has been identified as a promising therapeutic target for neuropsychiatric disorders. acs.orgnih.gov Research into synthetic agonists has led to the development of the 2-PCCA scaffold, which features a 4'-propylbiphenyl-4-yl amide moiety. nih.gov Modifications to this biphenyl core have provided significant insights into the SAR for GPR88 agonism.

A key study synthesized a series of analogs based on the 2-PCCA structure to probe the effects of substituents on the biphenyl group. acs.orgnih.gov The parent compound, 2-PCCA, which contains a propyl group at the 4'-position of the biphenyl ring, exhibited potent agonism at the GPR88 receptor. acs.org The investigation revealed that the 4'-position of the biphenyl moiety can tolerate a variety of small to medium-sized alkyl substitutions. nih.gov

Notably, the introduction of a 4'-acetyl group, creating an analog of the specific compound of interest, resulted in a molecule with a potent GPR88 agonist activity. This 4-acetyl analogue (referred to as compound 4i in the study) showed an EC50 value of 923 nM, which was comparable in potency to the lead compound, 2-PCCA (EC50 = 911 nM). acs.orgnih.gov This finding indicates that an electron-withdrawing acetyl group at this position is well-tolerated and maintains the agonist activity.

In contrast, other substitutions had varied effects. An unsubstituted biphenyl analog was less potent, while analogs with small alkyl groups like methyl (EC50 = 845 nM) or a bulky cyclohexyl group (EC50 = 746 nM) were among the most potent in the series. nih.gov However, introducing a strongly electron-withdrawing trifluoromethyl group significantly diminished the compound's activity. nih.gov Halogenation with fluoro or chloro groups at the 4'-position also resulted in lower potency. nih.gov These findings underscore the sensitive nature of the ligand-binding pocket in GPR88 and highlight the favorable profile of the acetyl substitution. acs.orgnih.gov

Table 1: Structure-Activity Relationship of 2-PCCA Analogs at the GPR88 Receptor

This table is based on data from a study by Jin et al. (2014) characterizing the agonist activity of various 4'-substituted biphenyl analogs in a cAMP assay. acs.orgnih.gov

| Compound ID | 4'-Substituent (R) | Potency (EC50, nM) |

| 2-PCCA (1) | Propyl | 911 |

| 4a | H | >10000 |

| 4b | Methyl | 845 |

| 4i | Acetyl | 923 |

| 4e | Cyclohexyl | 746 |

| 4f | Trifluoromethyl | 4240 |

| 4g | Fluoro | >10000 |

| 4h | Chloro | >10000 |

While direct studies on this compound analogs as efflux pump inhibitors are not extensively documented in the reviewed literature, the broader class of biphenyl derivatives has been investigated for activity against P-glycoprotein (P-gp) and the Staphylococcus aureus NorA efflux pump.

P-glycoprotein (P-gp): Research on P-gp modulators has explored various biphenyl-containing scaffolds. For instance, analogs of MC70 [4′-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-ylmethyl)biphenyl-4-ol] have been synthesized to evaluate the impact of substituents on the biphenyl core. nih.gov These studies aimed to modify electronic properties and introduce hydrogen bond donor or acceptor groups to enhance potency and selectivity for P-gp. nih.gov The results indicated that the substitution pattern on the biphenyl ring is a key determinant of inhibitory activity. nih.govfrontiersin.org Other research has identified alkoxyl biphenyl derivatives bearing a dibenzo[c,e]azepine scaffold as dual inhibitors of P-gp and another transporter, BCRP. nih.gov The structure-activity relationship for P-gp inhibitors often highlights the importance of lipophilicity, molecular weight, and the presence of tertiary nitrogen atoms. researchgate.net

NorA Efflux Pump: The NorA efflux pump in S. aureus is a target for inhibitors that can restore the efficacy of antibiotics like fluoroquinolones. mdpi.comopenmicrobiologyjournal.com Biphenyl-containing compounds have emerged as potential NorA inhibitors. A notable example is the biphenyl urea (B33335) derivative INF271, which was identified through library screening and found to potentiate the activity of ciprofloxacin. asm.org The SAR around different scaffolds, such as 2-phenyl-4(1H)-quinolone, has shown that modifications to the biphenyl portion can influence inhibitory activity against NorA. nih.gov While these examples establish the biphenyl moiety as a viable pharmacophore for efflux pump inhibition, specific SAR data for this compound analogs in this context remains to be established.

In Vitro Pharmacological Characterization and Functional Assays

The biological activity of this compound analogs and related compounds has been defined through a variety of in vitro assays tailored to their specific targets.

For GPR88 agonists, the primary functional assay is the measurement of cyclic adenosine (B11128) monophosphate (cAMP) accumulation. acs.orgnih.gov Since GPR88 couples to the Gαi protein, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. nih.govepa.gov Assays are typically conducted in HEK293 cells stably expressing the human GPR88 receptor. acs.orgnih.gov The agonist potency of compounds like the 4-acetyl analog is determined by their ability to inhibit forskolin- or isoproterenol-stimulated cAMP production, with results expressed as EC50 values. acs.orgnih.gov Additionally, [³⁵S]GTPγS binding assays using membranes from GPR88-expressing cells or mouse striatum are used to confirm G protein activation, providing another measure of agonist efficacy. nih.gov

For the evaluation of efflux pump inhibitors, a different set of assays is employed. To characterize P-gp inhibitors, a common method is the calcein-AM efflux assay in cells overexpressing P-gp (e.g., MDCK-MDR1). nih.gov In this assay, inhibitors compete with the transport of the fluorescent substrate, and their potency (EC50) is measured. nih.gov To distinguish between inhibitors and substrates, bidirectional transport assays using Caco-2 cell monolayers are performed to determine the apparent permeability (Papp). nih.gov An ATP depletion assay can further clarify the mechanism, as transported substrates induce ATP consumption while inhibitors may not. nih.govfrontiersin.org

For NorA inhibitors, checkerboard assays are frequently used to quantify the synergistic effect of the inhibitor in combination with an antibiotic substrate like ciprofloxacin. mdpi.comnih.govsemanticscholar.org The fractional inhibitory concentration index (FICI) is calculated to determine synergy. frontiersin.org Ethidium bromide (EtBr) accumulation or efflux assays in NorA-overexpressing bacterial strains (e.g., S. aureus SA-1199B) are also standard, where an effective inhibitor will increase the intracellular fluorescence by blocking EtBr efflux. mdpi.comnih.gov

Environmental Behavior and Ecotoxicological Research on Biphenyl Derivatives

Assessment of Persistence, Bioaccumulation, and Toxicity (PBT) Properties

The Persistence, Bioaccumulation, and Toxicity (PBT) assessment is a framework used by regulatory agencies to identify chemicals that pose a significant risk to the environment and human health due to their long-term presence and potential for harm.

Persistence: The persistence of a chemical refers to its ability to resist degradation in the environment. For biphenyl (B1667301) derivatives, persistence is largely influenced by the type and position of substituent groups on the biphenyl core. Generally, the biphenyl structure itself is relatively stable. wikipedia.org The addition of alkyl groups, such as the propyl group in 4-Acetyl-4'-propylbiphenyl, and functional groups like the acetyl group, can alter the molecule's susceptibility to microbial degradation and photolysis. Less chlorinated biphenyls are generally more likely to biodegrade. nih.gov While specific data for this compound is unavailable, it is anticipated that its persistence would be moderate, with microorganisms in soil and water potentially breaking it down over time. dcceew.gov.au

Bioaccumulation: Bioaccumulation is the process by which a chemical builds up in an organism's tissues to a concentration higher than in the surrounding environment. The potential for a biphenyl derivative to bioaccumulate is strongly correlated with its lipophilicity, often measured as the octanol-water partition coefficient (log Kow). Chemicals with a high log Kow are more likely to accumulate in the fatty tissues of organisms. tandfonline.com For substituted biphenyls, toxicity has been shown to increase with increasing hydrophobicity (logKow). tandfonline.com Although the specific log Kow for this compound is not reported in the available literature, the presence of a propyl group would likely increase its lipophilicity compared to the parent biphenyl molecule, suggesting a potential for bioaccumulation in aquatic and terrestrial organisms. nih.gov

Toxicity: The toxicity of biphenyl derivatives can vary widely depending on their specific structure. tandfonline.comtandfonline.com Biphenyl itself has been shown to have moderate acute toxicity. inchem.org Studies on various substituted biphenyls have demonstrated a range of toxic effects on aquatic organisms like Daphnia magna. tandfonline.comtandfonline.com The toxicity of these compounds is influenced by factors such as their hydrophobicity and polarizability. tandfonline.com For instance, in a study of 18 substituted biphenyls, the toxic order of different substituents was found to be approximately CN > H, alkyl > -C(O)- > OH, alkyl > - O - > OH, C4H9 > Br > CH3CH2. tandfonline.com While direct toxicity data for this compound is not available, it is plausible that it could exert some level of toxicity to environmental organisms.

| PBT Property | General Expectations for Biphenyl Derivatives | Specific Data for this compound |

| Persistence | Varies with substitution; generally moderate. | Not available |

| Bioaccumulation | Potential increases with lipophilicity (log Kow). | Not available |

| Toxicity | Varies widely with structure; can be acutely toxic to aquatic life. | Not available |

Occurrence and Distribution in Environmental Compartments (e.g., Indoor Dust)

Biphenyl derivatives, particularly legacy compounds like PCBs, are known to be widespread environmental contaminants. They have been detected in various environmental matrices, including air, water, soil, sediment, and biota. inchem.orgusgs.gov

Indoor environments can act as sinks for many semi-volatile organic compounds (SVOCs), leading to their accumulation in indoor dust. Sources of biphenyl derivatives in indoor environments can include building materials, electronics, and consumer products. rsc.orgusil.edu.pe For example, chlorinated derivatives of bisphenol S (BPS), another class of biphenyl compounds, have been detected in indoor dust samples. nih.gov

While there are no specific studies reporting the presence of this compound in indoor dust, the potential for its occurrence would depend on its use in commercial products and its volatility. If used in products found indoors, it could be released into the air and subsequently sorb to dust particles. The analysis of indoor dust for various organic pollutants is a common method for assessing human exposure to these chemicals. researchgate.netnih.gov

| Environmental Compartment | General Findings for Biphenyl Derivatives | Specific Data for this compound |

| Outdoor Environment | Widespread presence in air, water, soil, and biota, especially for legacy compounds like PCBs. | Not available |

| Indoor Dust | Documented presence of various biphenyl derivatives, such as PCBs and bisphenols. rsc.orgnih.gov | Not available |

In Vitro Toxicogenomic and Cellular Toxicity Evaluations

In the absence of whole-organism toxicity data, in vitro methods provide a valuable tool for assessing the potential hazards of chemicals. These methods include toxicogenomic and cellular toxicity assays.

Toxicogenomics: Toxicogenomics is the study of how the genome responds to exposures to toxic substances. This is often done by measuring changes in gene expression using technologies like microarrays or RNA-sequencing. nih.gov For biphenyl compounds, toxicogenomic studies have been used to investigate the mechanisms of toxicity of compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and the commercial PCB mixture Aroclor 1254. oup.com These studies can identify cellular pathways that are disrupted by chemical exposure and provide insights into potential adverse health effects. nih.gov No toxicogenomic data are currently available for this compound.

Cellular Toxicity: Cellular toxicity assays are used to evaluate the effects of a chemical on cultured cells. opentrons.comlibretexts.orgnih.gov These assays can measure a variety of endpoints, including cell viability, membrane integrity, metabolic activity, and apoptosis (programmed cell death). njbio.com For example, in vitro cytotoxicity assays have been used to assess the toxicity of complex mixtures of polycyclic aromatic hydrocarbons (PAHs) in human cell lines. mdpi.com While no specific cellular toxicity data for this compound have been published, such assays could be employed to screen for its potential to cause cellular damage.

| In Vitro Evaluation | Description and Application to Biphenyl Derivatives | Specific Data for this compound |

| Toxicogenomics | Investigates changes in gene expression to understand mechanisms of toxicity. Applied to PCBs and dioxin-like compounds. oup.com | Not available |

| Cellular Toxicity | Assesses effects on cultured cells, measuring endpoints like cell viability and apoptosis. opentrons.comlibretexts.orgnih.gov | Not available |

Future Research Directions and Emerging Opportunities for 4 Acetyl 4 Propylbiphenyl

Development of Novel and Sustainable Synthetic Methodologies

The currently documented synthesis of 4-Acetyl-4'-propylbiphenyl involves a Suzuki coupling reaction between 4'-Bromoacetophenone and 4-Propylphenylboronic acid. While effective, this represents a single approach. Future research could significantly broaden the synthetic toolkit for this and related compounds.

Key Opportunities:

Catalyst Innovation: Exploring more sustainable and efficient catalysts for the Suzuki-Miyaura coupling is a primary goal. This includes developing catalysts based on earth-abundant metals (like iron or copper) to replace palladium, or creating highly active palladium catalyst systems that operate at very low loadings (parts-per-million levels), minimizing cost and metal contamination in the final product.

C-H Activation: A more atom-economical and sustainable approach would be the direct C-H activation/arylation of 4-propylbiphenyl (B80277) with an acetylating agent, or the coupling of acetophenone (B1666503) with 1-bromo-4-propylbenzene (B1266215) via C-H activation. rsc.orgresearchgate.netrsc.orgresearchgate.net This strategy avoids the pre-functionalization step of creating a boronic acid, reducing waste and synthesis steps.

Biocatalysis: The use of enzymes to catalyze the formation of the biphenyl (B1667301) scaffold presents a green chemistry alternative. chemrxiv.org Research could focus on identifying or engineering enzymes capable of oxidative C-C bond formation between the two precursor rings, offering high selectivity under mild, aqueous conditions.

Flow Chemistry: Transitioning the synthesis from batch to continuous flow processes could enhance reaction efficiency, safety, and scalability. Flow reactors allow for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing solvent usage.

A comparative table of potential synthetic methodologies is presented below.

| Methodology | Potential Advantages | Research Focus |

| Optimized Suzuki-Miyaura Coupling | Well-established, high-yielding | Development of low-loading Pd catalysts, use of greener solvents, exploration of alternative boron reagents. nih.govnih.govresearchgate.netharvard.edunih.gov |

| Friedel-Crafts Acylation | Direct acylation of 4-propylbiphenyl | Overcoming regioselectivity issues, using recyclable and less corrosive catalysts instead of traditional Lewis acids like AlCl₃. wikipedia.orgorganic-chemistry.orgchegg.commasterorganicchemistry.comyoutube.com |

| Direct C-H Arylation | High atom economy, reduced synthetic steps | Catalyst design for selective C-H bond activation, understanding reaction mechanisms to improve efficiency. rsc.orgresearchgate.netrsc.orgresearchgate.net |

| Biocatalytic Coupling | High selectivity, mild conditions, sustainable | Enzyme discovery and engineering, optimization of reaction conditions (pH, temperature, co-solvents). chemrxiv.org |

Exploration of Undiscovered Biological Targets and Potential Therapeutic Applications

The biological activity of this compound is currently uncharacterized. The biphenyl scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. Therefore, a significant opportunity exists to screen this compound for therapeutic potential.

Future research should involve:

High-Throughput Screening (HTS): Subjecting this compound to a broad range of HTS assays against diverse biological targets (e.g., kinases, proteases, GPCRs, ion channels) to identify any preliminary "hits."

Phenotypic Screening: Testing the compound in cell-based assays that model various diseases (e.g., cancer, inflammation, neurodegeneration) to uncover its effects on cellular functions without a preconceived target.

Target Identification: Should any activity be discovered, subsequent studies would focus on identifying the specific molecular target(s) through techniques like affinity chromatography, proteomics, or genetic approaches. The biphenyl moiety is known to contribute to the inhibitory activity against enzymes like aromatase, making this a potential area of investigation. tandfonline.com

Advanced Computational Modeling for Rational Design and Property Prediction

Before embarking on extensive and costly laboratory work, computational modeling can provide invaluable insights into the potential properties and interactions of this compound.

Quantum Mechanics (QM) and DFT: Density Functional Theory (DFT) calculations can be used to predict the molecule's three-dimensional structure, electronic properties (HOMO-LUMO gap), and reactivity. rsc.org This information is foundational for understanding its potential chemical behavior.

Molecular Docking: Virtual screening of this compound against libraries of known protein structures can predict potential binding affinities and modes, helping to prioritize biological targets for experimental validation. researchgate.netnih.govlaurinpublishers.comjournaljpri.commdpi.com This approach can generate hypotheses about its mechanism of action.

Quantitative Structure-Activity Relationship (QSAR): If a series of analogues are synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity. tandfonline.comelsevierpure.comnih.govmedcraveonline.comwikipedia.org These models would be instrumental in guiding the rational design of more potent and selective derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound over time, both in solution and when interacting with a potential biological target. beilstein-journals.orgaip.orgtandfonline.commdpi.comresearchgate.net This can reveal conformational changes and the stability of ligand-protein complexes.

Integration into Multi-Component Functional Materials and Nanotechnologies

The rigid, conjugated structure of biphenyl derivatives makes them attractive building blocks for advanced functional materials.

Liquid Crystals: Many biphenyl derivatives exhibit liquid crystalline properties. Future work could investigate if this compound or its derivatives can form nematic or smectic phases, which are crucial for applications in display technologies.

Organic Electronics: The biphenyl core can act as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). Research would focus on synthesizing polymers or dendrimers incorporating the this compound unit and evaluating their photophysical and electronic properties.

Functionalized Nanoparticles: The compound could be used as a ligand to functionalize the surface of nanoparticles (e.g., gold, quantum dots). dntb.gov.uamdpi.commdpi.com The acetyl and propyl groups offer sites for further chemical modification, potentially allowing these functionalized nanoparticles to be used in sensing, catalysis, or targeted drug delivery.

Comprehensive Environmental Impact Assessment and Remediation Strategies

As with any synthetic compound, understanding its environmental fate and potential toxicity is crucial for responsible development.

Biodegradation Studies: Investigating the susceptibility of this compound to microbial degradation is essential. Studies could identify specific bacterial or fungal strains capable of metabolizing the compound, elucidating the degradation pathways.

Ecotoxicity Assessment: Standard ecotoxicological tests on representative aquatic and terrestrial organisms (e.g., algae, daphnia, fish, earthworms) would be necessary to determine its potential environmental risk.

Advanced Oxidation Processes (AOPs): Research into AOPs, such as photocatalysis (e.g., using TiO₂) or ozonation, could establish effective methods for breaking down the compound in contaminated water. researchgate.net

Phytoremediation: Exploring the ability of certain plants to uptake and metabolize or sequester the compound from contaminated soil and water offers a sustainable remediation strategy. nih.govfrontiersin.org

Adsorption Technologies: Evaluating the efficacy of adsorbents like activated carbon for removing this compound from water would be a practical approach for water treatment. oregon.govclu-in.org

Q & A

Q. What are the recommended synthetic routes for 4-Acetyl-4'-propylbiphenyl, and how can purity be optimized?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or Suzuki coupling to introduce the acetyl and propyl groups. For high purity:

- Use column chromatography with silica gel (eluent: hexane/ethyl acetate) to isolate intermediates.

- Recrystallize the final product using ethanol or acetonitrile to remove residual solvents .

- Validate purity via HPLC (C18 column, methanol/water mobile phase) and confirm structural integrity using H/C NMR .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- GC-MS/MS : Optimize using a 30 m HP-5MS column, splitless injection, and electron ionization (EI) mode. Monitor fragment ions at m/z 252.0 and 195.1 for specificity .

- HPLC-UV : Use a C18 column with a methanol-water gradient (70:30 to 95:5) and UV detection at 254 nm .

- NMR : Assign peaks using H (400 MHz) and C (100 MHz) spectra in CDCl₃, referencing coupling patterns to confirm biphenyl and acetyl group positions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Conduct a systematic review following EPA guidelines (e.g., HPV Chemical Challenge Program) to collate primary data .

- Apply statistical meta-analysis to assess inter-study variability (e.g., calculate intraclass correlation coefficients [ICC] and between-subject coefficient of variation [CV% BS]) .

- Validate findings via dose-response assays in controlled cell lines (e.g., HepG2 for cytotoxicity) to isolate confounding factors like solvent effects .

Q. What experimental strategies are optimal for studying the liquid crystal properties of this compound?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Measure phase transitions (heating rate: 5°C/min, N₂ atmosphere) to identify nematic-to-isotropic transition temperatures .

- Polarized Optical Microscopy (POM) : Use a Mettler FP82HT hot stage to observe texture changes (e.g., schlieren patterns) at 100× magnification .

- X-ray Diffraction (XRD) : Analyze Bragg peaks to determine layer spacing in smectic phases (Cu-Kα radiation, λ = 1.5406 Å) .

Q. How can researchers improve reproducibility in pharmacokinetic studies of this compound?

Methodological Answer:

- Standardize biospecimen collection (e.g., urine vs. plasma) and storage (−80°C) to minimize biomarker degradation .

- Use isotope dilution mass spectrometry (IDMS) with C-labeled internal standards (e.g., C-PBDE-47) to correct for matrix effects .

- Report reproducibility metrics (e.g., ICC >0.7, CV% WS <15%) as per EPA toxicological review protocols .

Methodological and Data Analysis Questions

Q. How to correlate structural modifications (e.g., fluorination) with bioactivity in this compound analogs?

Methodological Answer:

- QSAR Modeling : Use Molinspiration or Schrodinger Suite to calculate descriptors (logP, polar surface area) and build regression models .

- Comparative NMR : Analyze F NMR shifts in derivatives (e.g., 3,4-difluoro analogs) to assess electronic effects .

- In Silico Docking : Dock acetylated analogs into target proteins (e.g., cytochrome P450) using AutoDock Vina to predict metabolic stability .

Q. What protocols ensure reliable detection of this compound in environmental samples?

Methodological Answer:

- QuEChERS Extraction : Homogenize dust samples with acetonitrile (1% acetic acid), clean up via PSA/C18 sorbents, and concentrate under N₂ .

- LC-MS/MS : Use a Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm) with MRM transitions (m/z 252.0 → 195.1) for quantification .

- Limit of Detection (LOD) : Validate at 0.1 ng/g using EPA Method 8270 guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products